Valategrast hydrochloride
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Overview
Description
Valategrast hydrochloride is a synthetic peptide that acts as an antagonist to integrins α4β1 and α4β7. It was initially developed by F. Hoffmann-La Roche Ltd. for potential therapeutic applications in immune system diseases, respiratory diseases, and nervous system diseases .
Chemical Reactions Analysis
Valategrast hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study integrin interactions and signaling pathways.
Biology: It is used to investigate the role of integrins in cell adhesion, migration, and immune responses.
Medicine: It has been explored for the treatment of diseases such as asthma, multiple sclerosis, and inflammatory bowel diseases.
Mechanism of Action
Valategrast hydrochloride exerts its effects by antagonizing integrins α4β1 and α4β7. These integrins are heterodimeric cell surface receptors expressed on most leukocytes. By blocking the interaction between integrins and their ligands, this compound inhibits leukocyte adhesion and migration, thereby reducing inflammation and immune cell infiltration .
Comparison with Similar Compounds
Valategrast hydrochloride is unique in its dual antagonistic activity against integrins α4β1 and α4β7. Similar compounds include:
Natalizumab: A monoclonal antibody that blocks both α4β1 and α4β7 integrins.
Vedolizumab: A monoclonal antibody that selectively targets α4β7 integrin.
Etrolizumab: A monoclonal antibody that selectively targets the β7 subunit.
AMG-181: A monoclonal antibody that specifically targets α4β7 integrin.
AJM300: A low molecular weight compound that shows promise as an α4β7 integrin inhibitor.
These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications.
Properties
CAS No. |
828271-96-1 |
---|---|
Molecular Formula |
C30H33Cl4N3O4 |
Molecular Weight |
641.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C30H32Cl3N3O4.ClH/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33;/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37);1H |
InChI Key |
CNNHYZRRGXZIIA-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-411; RO-0272441; RO-27-2441; R411; RO0272441; RO27244; R 411; RO 0272441; RO 27 2441 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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